N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
Description
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The acetamide moiety is attached via a methylene bridge at the 5-position of the thiazole. This compound’s molecular formula is C₁₃H₁₃ClN₂OS, with a molecular weight of 296.8 g/mol.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-12(7-15-9(2)17)18-13(16-8)10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIKSIRZBWLFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological applications:
- Antimicrobial Activity : Research indicates that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell viability . The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Efficacy Study (2024)
- Objective : To assess the antimicrobial activity against selected bacterial strains.
- Findings : The compound demonstrated notable inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), suggesting its potential as an antibacterial agent .
Anticancer Activity Evaluation (2023)
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours of treatment. This indicates substantial potential for therapeutic use in cancer treatment .
Inflammation Model Study (2025)
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls, highlighting its potential application in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha & IL-6 reduction | 2025 |
Mechanism of Action
The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
- Heterocyclic core : Thiazole, triazole, pyrazole, or imidazo[2,1-b]thiazole.
- Aryl substituents : Position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) and electronic effects (Cl vs. F).
- Amide/sulfonamide groups : Hydrogen-bonding capacity and solubility.
- Additional substituents : Methyl, allyl, or cyclopentyl groups affecting lipophilicity.
Comparative Analysis of Analogous Compounds
Thiazole-Based Analogs
- 2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS: 2034358-55-7 Molecular Formula: C₁₉H₁₈FN₃O₂S Molecular Weight: 379.4 g/mol Key Differences: Fluorine replaces chlorine at the phenyl 2-position; a pyrimidinone group is added. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
- The thiophene ring may enhance π-π stacking interactions in biological targets .
Pyrazole- and Imidazole-Based Analogs
2-(2-Chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide
Triazole-Based Analogs ()
- 2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Pharmacological and Physicochemical Implications
Structure-Activity Relationships (SAR)
- Thiazole vs. Other Heterocycles : Thiazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles but lower metabolic stability compared to triazoles.
- 4-Chlorophenyl analogs (e.g., ) may offer better π-stacking but reduced steric effects.
- Amide vs. Sulfonamide : Acetamide’s neutral nature (target compound) contrasts with sulfonamide’s acidity, affecting solubility and target binding .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated LogP (~2.8) is lower than pyrazole-based analogs (e.g., CAS 2310014-68-5, LogP ~3.5), suggesting reduced membrane permeability.
- Solubility : Sulfonamide derivatives (e.g., CAS 2034601-49-3) may exhibit higher aqueous solubility due to ionizability.
Data Table: Comparative Overview
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a chlorinated phenyl group, which contribute to its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
The presence of the chlorophenyl moiety enhances membrane permeability, facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity, influencing cellular signaling pathways relevant to various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These MIC values suggest that the compound has comparable or superior activity to conventional antibiotics .
Antifungal Activity
The antifungal properties of this compound are particularly noteworthy. Studies have shown that it exhibits potent activity against several fungal strains, including Candida albicans and Aspergillus niger. The observed MIC values ranged from 4.01 to 4.23 mM for A. niger, indicating moderate efficacy compared to standard antifungal agents .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research involving various cancer cell lines has shown that the compound can induce cytotoxic effects:
| Cell Line | IC50 Value |
|---|---|
| A549 (lung adenocarcinoma) | 12 µM |
| MCF-7 (breast cancer) | 15 µM |
These findings indicate that the compound may serve as a lead for developing new anticancer therapies .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against various bacterial strains. The results highlighted its superior activity against E. coli and S. aureus, supporting its potential as an alternative treatment for resistant infections .
- Anticancer Investigation : In a study focusing on lung cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against A549 cells. This suggests potential for further development in oncological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
